methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the furyl and bromophenyl groups: These groups can be introduced via coupling reactions, such as Suzuki or Heck coupling.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound’s action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidines with different substituents. Examples may include:
- Compounds with different aryl groups.
- Compounds with different functional groups like hydroxyl or amino groups.
Uniqueness
The uniqueness of methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of substituents, which may confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C27H21BrN2O5S |
---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
methyl (2E)-2-[[5-(3-bromophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H21BrN2O5S/c1-15-23(26(32)34-3)24(16-7-9-19(33-2)10-8-16)30-25(31)22(36-27(30)29-15)14-20-11-12-21(35-20)17-5-4-6-18(28)13-17/h4-14,24H,1-3H3/b22-14+ |
InChI Key |
KQZUTLDRIFOJFH-HYARGMPZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC |
Origin of Product |
United States |
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